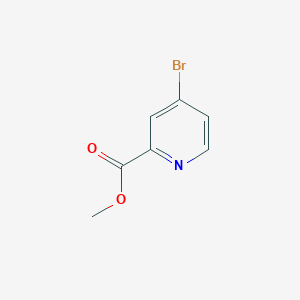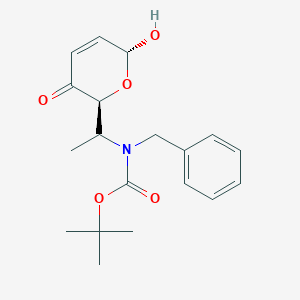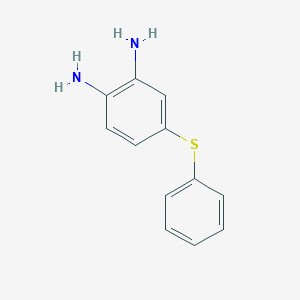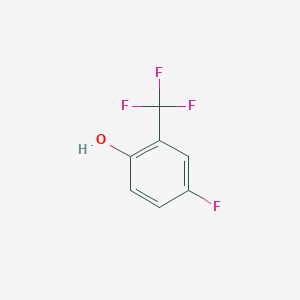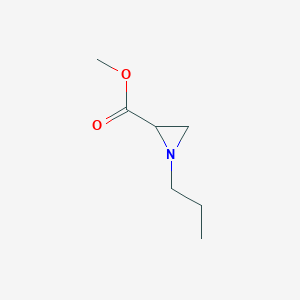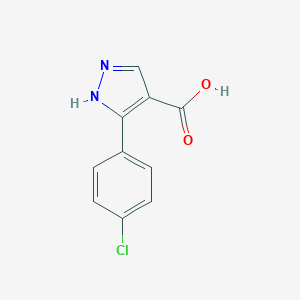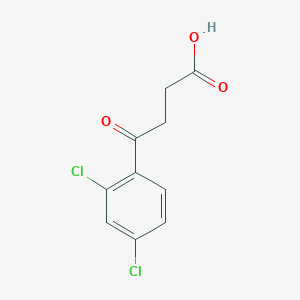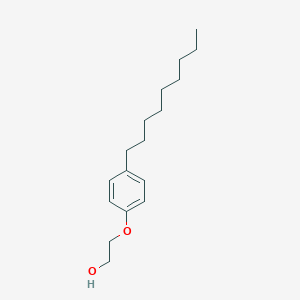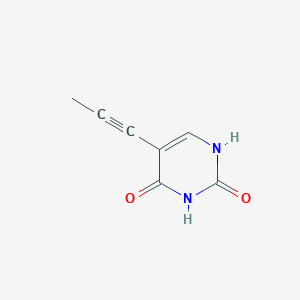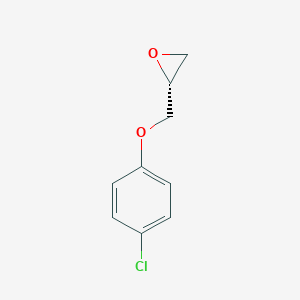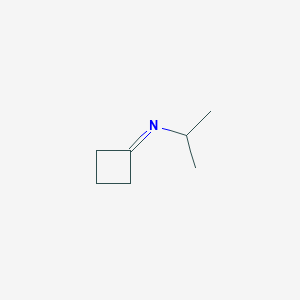![molecular formula C19H20FN3O3 B144641 1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid CAS No. 138808-76-1](/img/structure/B144641.png)
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid is a synthetic compound that has been extensively studied for its potential as an antibacterial agent. It belongs to the class of quinolone antibiotics and is commonly referred to as CPFX. The compound has shown promising results in laboratory experiments and has been the subject of numerous scientific studies.
Mechanism Of Action
The mechanism of action of CPFX involves the inhibition of bacterial DNA synthesis. CPFX targets the bacterial enzyme, DNA gyrase, which is responsible for unwinding the DNA during replication. By inhibiting DNA gyrase, CPFX prevents bacterial DNA from replicating, ultimately leading to bacterial death.
Biochemical And Physiological Effects
CPFX has been shown to have a number of biochemical and physiological effects. In addition to its antibacterial properties, CPFX has been found to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory bowel disease. CPFX has also been shown to have antioxidant properties and has been studied for its potential as a neuroprotective agent.
Advantages And Limitations For Lab Experiments
CPFX has a number of advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized in large quantities. CPFX is also highly soluble in water, making it easy to work with in laboratory settings. However, CPFX does have some limitations for use in laboratory experiments. It is a relatively complex compound that requires specialized equipment and expertise to synthesize. Additionally, CPFX can be expensive to produce, which may limit its use in certain research settings.
Future Directions
There are a number of future directions for research on CPFX. One area of interest is the development of new synthetic methods for CPFX that are more efficient and cost-effective. Another area of interest is the study of CPFX as a potential treatment for antibiotic-resistant infections. Additionally, CPFX has shown promise as a neuroprotective agent, and further research is needed to explore its potential in this area.
Synthesis Methods
The synthesis of CPFX involves a multi-step process that starts with the preparation of the key intermediate, 7-amino-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid. This intermediate is then reacted with the chiral amine, (1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptane, to form CPFX. The synthesis of CPFX is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
CPFX has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including gram-negative and gram-positive bacteria. CPFX has also been found to be effective against bacteria that are resistant to other antibiotics, making it a promising candidate for the treatment of antibiotic-resistant infections.
properties
CAS RN |
138808-76-1 |
|---|---|
Product Name |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
Molecular Formula |
C19H20FN3O3 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[(1R,4R)-5-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H20FN3O3/c1-21-7-12-4-11(21)8-22(12)17-6-16-13(5-15(17)20)18(24)14(19(25)26)9-23(16)10-2-3-10/h5-6,9-12H,2-4,7-8H2,1H3,(H,25,26)/t11-,12-/m1/s1 |
InChI Key |
QMLVECGLEOSESV-VXGBXAGGSA-N |
Isomeric SMILES |
C[NH+]1C[C@H]2C[C@@H]1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
SMILES |
CN1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)O)C5CC5)F |
Canonical SMILES |
C[NH+]1CC2CC1CN2C3=C(C=C4C(=C3)N(C=C(C4=O)C(=O)[O-])C5CC5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[(2Z)-penta-2,4-dienyl]carbamate](/img/structure/B144559.png)
